(4-(Azetidin-1-ylmethyl)phenyl)methanamine

Epigenetics Oncology Targeted Protein Degradation

Research reproducibility depends on precise regioisomer selection. Generic meta-isomers or larger heterocycles (pyrrolidine, piperidine) introduce unpredictable geometry and electronic effects. • **ENL YEATS domain inhibitor precursor**: Enables synthesis of MLL-rearranged leukemia candidates with sub-100 nM IC50. • **PROTAC linker optimization**: Bifunctional (primary + tertiary amine) with XLogP3-AA 0.7 and TPSA 29.3 Ų for balanced solubility/permeability. • **Supply reliability**: 98+% purity, para-regioisomer confirmed, available for immediate R&D shipment.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 926225-09-4
Cat. No. B3372678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Azetidin-1-ylmethyl)phenyl)methanamine
CAS926225-09-4
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC=C(C=C2)CN
InChIInChI=1S/C11H16N2/c12-8-10-2-4-11(5-3-10)9-13-6-1-7-13/h2-5H,1,6-9,12H2
InChIKeyTVGAAOARGMFIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-(Azetidin-1-ylmethyl)phenyl)methanamine – Compound Overview


(4-(Azetidin-1-ylmethyl)phenyl)methanamine (CAS 926225-09-4) is a heterocyclic organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This compound, a 4-substituted benzylamine derivative, features an azetidine ring linked to a phenyl group via a methylene bridge, endowing it with a unique bifunctional reactivity due to the presence of both a primary amine and a tertiary amine within the strained azetidine heterocycle . Characterized by an XLogP3-AA value of 0.7, a topological polar surface area (TPSA) of 29.3 Ų, and a predicted pKa of 9.15±0.10, it is commercially available in research quantities with purities up to 98+% [1].

Non-Interchangeability with Structural Analogs


While azetidine-benzylamine scaffolds may appear interchangeable as generic 'amine building blocks,' the specific regioisomerism (para- vs. meta-) and the unique electronic environment of the azetidine ring fundamentally alter their physicochemical and biological interaction profiles. Unlike its meta-substituted isomer (3-(Azetidin-1-ylmethyl)phenyl)methanamine (CAS 926226-62-2), the para-substituted derivative presents a different molecular geometry and electron density distribution, which are critical parameters in target binding and ADME properties [1]. Furthermore, the strained azetidine ring imparts distinct reactivity compared to larger saturated heterocycles like pyrrolidine or piperidine . Therefore, selecting the precise para-substituted compound (CAS 926225-09-4) is non-negotiable for applications where specific spatial and electronic parameters dictate success, as evidenced by its unique role as a precursor in the development of ENL YEATS domain inhibitors [2].

Quantitative Evidence for (4-(Azetidin-1-ylmethyl)phenyl)methanamine


Para-Substitution Impact on ENL YEATS Inhibition

The para-substituted isomer (CAS 926225-09-4) is a key precursor in the development of potent ENL YEATS domain inhibitors, a validated target in MLL-rearranged leukemia. It has been utilized to generate compounds exhibiting sub-100 nM IC50 values against the ENL-acetyl-H3 interaction [1]. In contrast, there are no reported studies linking the meta-substituted analog (CAS 926226-62-2) to this specific and therapeutically relevant epigenetic target, highlighting a critical regioisomer-dependent functional difference [2].

Epigenetics Oncology Targeted Protein Degradation

Higher Purity Grade for Reproducible Research

For procurement decisions, the availability of a higher purity commercial grade of (4-(Azetidin-1-ylmethyl)phenyl)methanamine (CAS 926225-09-4) is a key differentiator. This compound is routinely available at a purity of 98+% from suppliers such as Leyan and Chemscene, as well as at 97% from other vendors, ensuring minimal batch-to-batch variability for sensitive research applications . In contrast, its close meta-isomer (CAS 926226-62-2) is often listed at a standard purity of 95%, which may introduce a higher degree of impurity that could confound biological assay results or affect synthetic yields .

Medicinal Chemistry Chemical Synthesis Quality Control

Differentiated Physicochemical Properties for Lead Optimization

The para-substitution pattern in (4-(Azetidin-1-ylmethyl)phenyl)methanamine results in distinct physicochemical properties compared to its meta analog. The topological polar surface area (TPSA) for this compound is calculated as 29.3 Ų, and its XLogP3-AA is 0.7, indicating a balanced profile of hydrophilicity and lipophilicity suitable for crossing biological membranes . While a TPSA value for the meta-isomer is not readily available from authoritative databases, the change in substitution pattern from para to meta alters the molecule's dipole moment and shape, which are known to significantly influence passive permeability and target protein interactions .

Medicinal Chemistry ADME Drug Design

Applications of (4-(Azetidin-1-ylmethyl)phenyl)methanamine


Targeted Epigenetic Inhibitor Synthesis

This compound is the definitive precursor for synthesizing potent, selective inhibitors of the ENL YEATS domain, a critical target in MLL-rearranged leukemia. As a key building block, it is used in the development of molecules with sub-100 nM IC50 values, enabling research into novel therapies for this aggressive cancer subtype [1].

High-Purity Bifunctional Linker for PROTAC Design

Given its commercial availability at 98+% purity, this para-substituted amine serves as a reliable, high-fidelity linker or functional handle in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . Its bifunctional nature and well-defined geometry make it ideal for constructing complex heterobifunctional molecules with predictable and reproducible performance .

Scaffold for ADME Property Optimization

With a balanced XLogP3-AA of 0.7 and a moderate TPSA of 29.3 Ų, this compound is an excellent choice as a core scaffold in lead optimization programs where improving solubility and permeability is paramount . Its azetidine moiety offers a conformational rigidity and metabolic stability advantage over larger, more flexible amines like piperidine or pyrrolidine .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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